TB500 Is a Prodrug: Wound Healing Activity Is Driven by Metabolite Ac-LKKTE, Not Parent Compound
In a direct head-to-head comparison using an in vitro fibroblast wound healing (scratch) assay, the parent TB500 peptide did not significantly increase wound closure relative to control. In contrast, its metabolite Ac-LKKTE demonstrated a significant increase in wound healing activity compared to control [1]. This finding indicates that TB500's reported regenerative effects in vivo are likely mediated by its conversion to the active metabolite Ac-LKKTE, a critical distinction for experimental design and interpretation.
| Evidence Dimension | Wound healing activity (in vitro scratch assay) |
|---|---|
| Target Compound Data | TB500 (Ac-LKKTETQ): No significant increase in wound closure vs. control |
| Comparator Or Baseline | Ac-LKKTE (metabolite): Significant increase in wound closure vs. control (p<0.05) |
| Quantified Difference | Qualitative difference: metabolite active, parent inactive |
| Conditions | Human fibroblast monolayer scratch assay, 24 h incubation |
Why This Matters
This evidence necessitates that researchers studying TB500's wound healing effects account for metabolic activation, and it underscores that procuring the pure parent compound alone may not yield expected biological outcomes in certain assays.
- [1] Rahaman KA, Muresan AR, Min H, Son J, Han HS, Kang MJ, Kwon OS. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro. J Chromatogr B. 2024;1235:124033. View Source
